molecular formula C24H30N2O3 B10792716 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate

Cat. No.: B10792716
M. Wt: 394.5 g/mol
InChI Key: LTMXOVNSECYFSK-UHFFFAOYSA-N
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Description

9-Benzyl-9-azabicyclo[331]nonan-3-yl 2-methoxy-5-methylphenylcarbamate is a complex organic compound that belongs to the class of carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate typically involves the reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with 2-methoxy-5-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a receptor ligand, particularly in the study of sigma receptors.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate involves its interaction with specific molecular targets, such as sigma receptors. The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it may influence receptor conformation and signaling pathways.

Comparison with Similar Compounds

    9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A precursor in the synthesis of the target compound.

    2-Methoxy-5-methylphenyl isocyanate: Another precursor used in the synthesis.

    9-Azabicyclo[3.3.1]nonane N-oxyl: A related compound with different functional groups and applications.

Uniqueness: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate is unique due to its specific combination of the azabicyclo structure and the methoxy-methylphenylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl) N-(2-methoxy-5-methylphenyl)carbamate

InChI

InChI=1S/C24H30N2O3/c1-17-11-12-23(28-2)22(13-17)25-24(27)29-21-14-19-9-6-10-20(15-21)26(19)16-18-7-4-3-5-8-18/h3-5,7-8,11-13,19-21H,6,9-10,14-16H2,1-2H3,(H,25,27)

InChI Key

LTMXOVNSECYFSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)OC2CC3CCCC(C2)N3CC4=CC=CC=C4

Origin of Product

United States

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